卡鲁尼地醇

描述

科学研究应用

Biology: It exhibits significant cytotoxicity against human cancer cell lines, particularly renal cancer.

Medicine: Karounidiol has been investigated for its anti-tumor promoting effects, making it a potential candidate for cancer therapy.

Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries.

作用机制

Target of Action

Karounidiol, a triterpenoid found in Trichosanthes kirilowii, primarily targets the β-tubulin of helminths . β-tubulin is a protein that plays a crucial role in the maintenance of the cytoskeleton and cell structure of these organisms.

Mode of Action

Karounidiol interacts with β-tubulin, inhibiting its function . This interaction disrupts the cytoskeleton of the helminths, leading to paralysis and eventual death of these organisms . The binding energy for this interaction has been calculated to be -1.38 kcal/mol, indicating a strong binding affinity .

Biochemical Pathways

The primary biochemical pathway affected by karounidiol is the assembly and maintenance of the cytoskeleton in helminths. By inhibiting β-tubulin, karounidiol disrupts the formation of microtubules, which are essential components of the cytoskeleton . This disruption affects various downstream processes, including cell division and intracellular transport, leading to the death of the helminths .

Pharmacokinetics

It is known that karounidiol is a lipophilic compound, suggesting that it may be well-absorbed in the gastrointestinal tract and distributed throughout the body

Result of Action

The primary result of karounidiol’s action is the death of helminths. By inhibiting β-tubulin and disrupting the cytoskeleton, karounidiol causes paralysis and death in these organisms . This makes karounidiol a potential candidate for the development of new anthelmintic drugs .

生化分析

Biochemical Properties

Karounidiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction between Karounidiol and these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate .

Cellular Effects

Karounidiol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Karounidiol has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in cell survival and apoptosis, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of Karounidiol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Karounidiol binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation or inhibition of various enzymes, ultimately resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Karounidiol have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Karounidiol remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to Karounidiol has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Karounidiol vary with different dosages in animal models. At low doses, Karounidiol has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of Karounidiol increases with dosage up to a certain point, beyond which adverse effects become prominent .

Metabolic Pathways

Karounidiol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, Karounidiol can modulate the activity of enzymes involved in lipid metabolism, resulting in altered levels of lipids and other metabolites .

Transport and Distribution

Within cells and tissues, Karounidiol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Karounidiol has been found to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Karounidiol plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Karounidiol is targeted to the mitochondria, where it influences mitochondrial function and energy metabolism. Its localization in the endoplasmic reticulum also affects protein synthesis and folding .

准备方法

Karounidiol can be extracted from the seeds of Trichosanthes kirilowii using various chromatographic techniques. The seeds are first dried and powdered, followed by extraction with organic solvents such as methanol or ethanol . The extract is then subjected to chromatographic separation, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate karounidiol .

化学反应分析

Karounidiol undergoes several types of chemical reactions, including oxidation, reduction, and esterification. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . For example, oxidation of karounidiol can lead to the formation of 7-oxodihydrokarounidiol, while esterification with benzoic acid produces karounidiol 3-O-benzoate . These reactions are typically carried out under controlled conditions to ensure the desired product formation .

相似化合物的比较

Karounidiol is part of a group of multiflorane-type triterpenoids, which include compounds like 7-oxodihydrokarounidiol, isokarounidiol, and karounitriol . Compared to these similar compounds, karounidiol exhibits unique cytotoxic and anti-inflammatory properties . For instance, while 7-oxodihydrokarounidiol also shows anti-inflammatory effects, karounidiol’s cytotoxicity against renal cancer cells is more pronounced . This uniqueness makes karounidiol a valuable compound for further research and potential therapeutic applications .

属性

IUPAC Name |

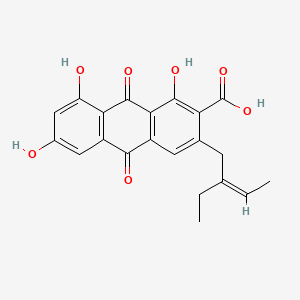

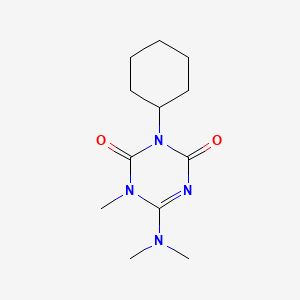

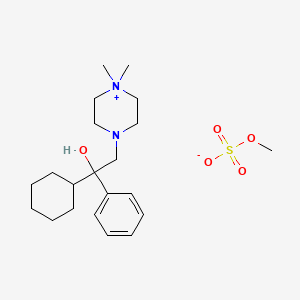

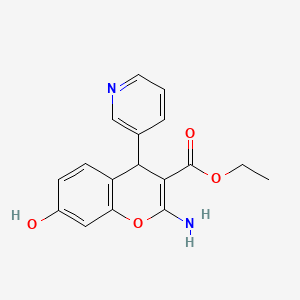

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXJVDGAGQPTFR-ZSBHZPGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]3(CC2)C)C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118117-31-0 | |

| Record name | (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118117-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karounidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118117310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Karounidiol and where is it found?

A1: Karounidiol ([D:C-friedo-oleana-7,9(11)-diene-3α,29-diol]) is a pentacyclic triterpene primarily isolated from the seeds of Trichosanthes kirilowii (Cucurbitaceae), a plant commonly known as snakegourd. [, ] It has also been identified in other species like Trichosanthes hupehensis, Momordica cochinchinensis, and Trichosanthes rosthornii. [, , ]

Q2: What is the molecular formula and weight of Karounidiol?

A2: Karounidiol has the molecular formula C30H48O2 and a molecular weight of 440.7 g/mol. []

Q3: What spectroscopic data is available for Karounidiol characterization?

A3: Researchers have utilized various spectroscopic techniques to elucidate the structure of Karounidiol. These include Infrared Spectroscopy (IR), Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (1H-NMR), and 13C Nuclear Magnetic Resonance (13C-NMR). [, , , , ] Additionally, X-ray diffraction analysis has been employed to determine its crystal structure. [, ]

Q4: What is the significance of the Thin-Layer Chromatography (TLC) studies on Karounidiol?

A4: TLC studies demonstrate that Karounidiol can be reliably identified in various Trichosanthes species, including T. kirilowii, T. rosthornii, and T. Semen. [, ] This suggests its potential use as a quality control marker for these traditional Chinese medicines.

Q5: What are the potential biological activities of Karounidiol?

A5: Karounidiol has demonstrated inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. [] This suggests possible anti-tumor promoting properties.

Q6: How does Karounidiol compare to other compounds in terms of its anti-tumor promoting activity?

A6: Studies show that Karounidiol exhibits similar potency to 7-oxodihydrokarounidiol, another triterpene found in Trichosanthes kirilowii, in inhibiting TPA-induced inflammation. []

Q7: What is known about the structure-activity relationship (SAR) of Karounidiol and its derivatives?

A7: While specific SAR studies are limited, the discovery of Karounidiol dibenzoate (2) and 5-dehydrokarounidiol dibenzoate (1) in Momordica grosvenori provides insights into potential structural modifications. [] These compounds, alongside other triterpenoids, displayed significant inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction by TPA. []

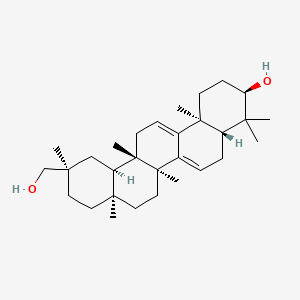

Q8: Has the crystal structure of Karounidiol been determined?

A8: Yes, X-ray diffraction analysis revealed that Karounidiol crystallizes in an orthorhombic system, belonging to the P212121 space group. [, ] Its molecular structure comprises five six-membered rings with A/B trans, C/D trans, and D/E cis ring junctions. [, ]

Q9: Are there any analytical methods for quantifying Karounidiol?

A9: Research highlights the development of a High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array Detector (PAD) for quantifying Karounidiol in Trichosanthes Semen. [] This method suggests a minimum Karounidiol content of 0.05% for quality control purposes. []

Q10: What is known about the chemical synthesis of Karounidiol?

A10: Researchers have successfully converted Karounidiol into multiflora-7,9(11)-dien-3βol, a known synthetic compound. [] This conversion confirms the structural skeleton of Karounidiol and provides insights for potential synthetic routes.

Q11: Have there been any studies on the stability of Karounidiol?

A11: While specific stability studies on Karounidiol are limited in the provided research, the development of analytical methods like HPLC suggests efforts towards understanding its stability and establishing quality control parameters. []

Q12: What is the historical context of Karounidiol research?

A12: The initial isolation and structural characterization of Karounidiol from Trichosanthes kirilowii mark a significant milestone in its research history. [] Subsequent studies have focused on identifying its presence in other plant species, exploring its biological activities, and developing analytical techniques for its quantification. [, , , , , ]

Q13: What are the future directions for Karounidiol research?

A13: Future research should delve deeper into the mechanisms of action underlying Karounidiol's observed biological activities, such as its anti-tumor promoting effects. [] Further investigations into its structure-activity relationships, pharmacokinetics, and potential toxicity are crucial for a comprehensive understanding of its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。